

Bornite vs. Covellite: A Comparative Guide for Chalcopyrite Leaching Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bornite*

Cat. No.: *B072238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The hydrometallurgical extraction of copper from chalcopyrite (CuFeS_2), the world's most abundant copper-bearing mineral, is often hindered by slow dissolution kinetics. The process involves the formation of intermediate sulfide minerals, with **bornite** (Cu_5FeS_4) and covellite (CuS) being two of the most significant. Understanding the leaching behavior of these intermediates is crucial for optimizing copper recovery. This guide provides an objective comparison of **bornite** and covellite as intermediate products in chalcopyrite leaching, supported by experimental data.

Leaching Pathways and Intermediates

The leaching of chalcopyrite in acidic, oxidizing environments is a complex process involving multiple steps and the formation of secondary minerals. A simplified representation of the leaching pathways involving **bornite** and covellite is as follows: Chalcopyrite can be initially reduced to **bornite**, which is subsequently oxidized to covellite. Covellite is a common intermediate in the dissolution of both chalcopyrite and **bornite**.

Simplified chalcopyrite leaching pathways.

Comparative Leaching Performance

Bornite generally exhibits more favorable leaching characteristics compared to covellite. It is more susceptible to oxidation, leading to a higher rate of copper extraction under similar

conditions. However, the formation of a covellite layer during the leaching of both chalcopyrite and **bornite** can act as a passivating barrier, impeding further dissolution.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, comparing the leaching performance of **bornite** and covellite. It is important to note that the experimental conditions in these studies were not identical, which should be considered when interpreting the data.

Table 1: Apparent Activation Energies for Leaching

Mineral	Leaching Medium	Apparent Activation Energy (kJ/mol)	Reference
Bornite	Nitric Acid	42.98	[1]
Covellite (secondary)	Ferric/Acid/Chloride	36.1	[2]

Lower activation energy generally suggests a faster reaction rate at a given temperature.

Table 2: Copper Extraction in Bioleaching

Mineral	Leaching Duration (days)	Copper Extraction (%)
Bornite	48	84.5
Covellite	48	66.77

This data from a comparative bioleaching study indicates a higher copper recovery from **bornite** compared to covellite under the same conditions.

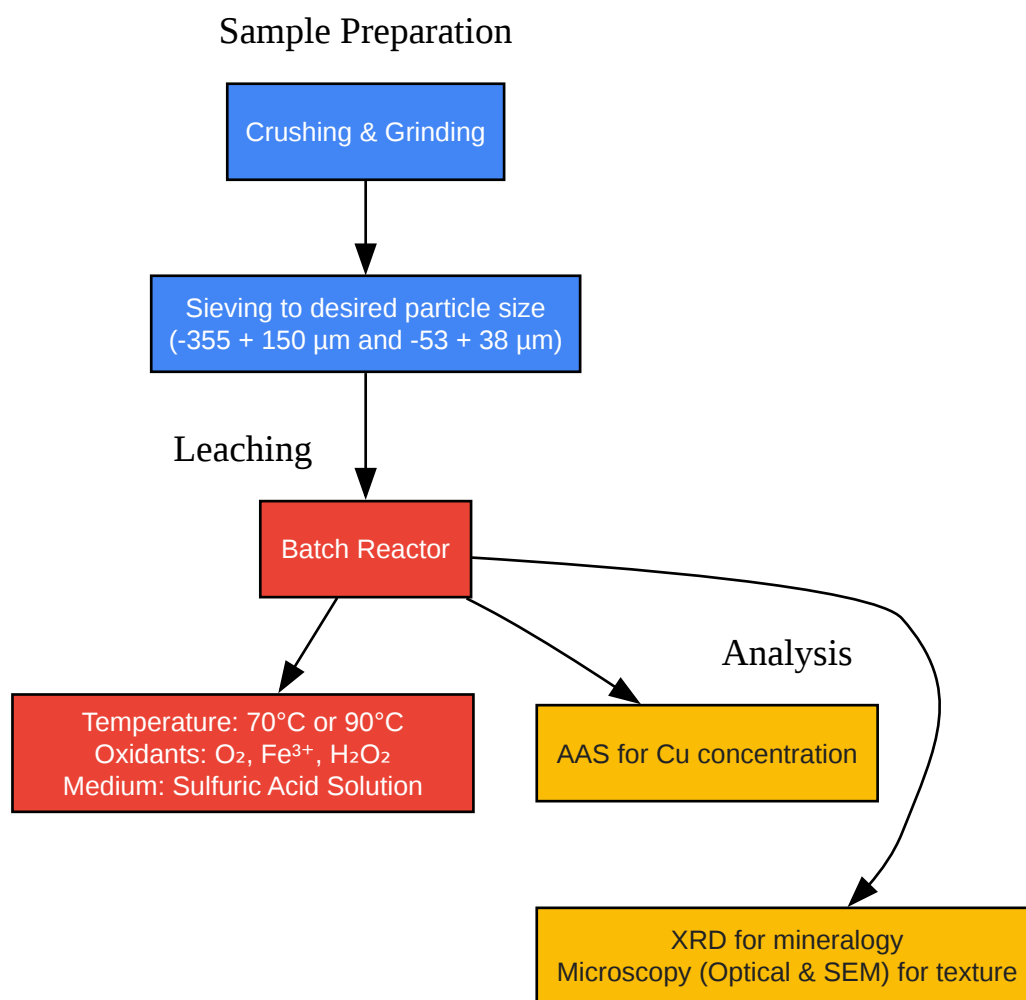
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Bornite Leaching in Sulfuric Acid with Various Oxidants

This experimental setup was designed to investigate the kinetic, mineralogical, and textural changes during **bornite** leaching.

Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for **bornite** leaching experiments.

Methodology

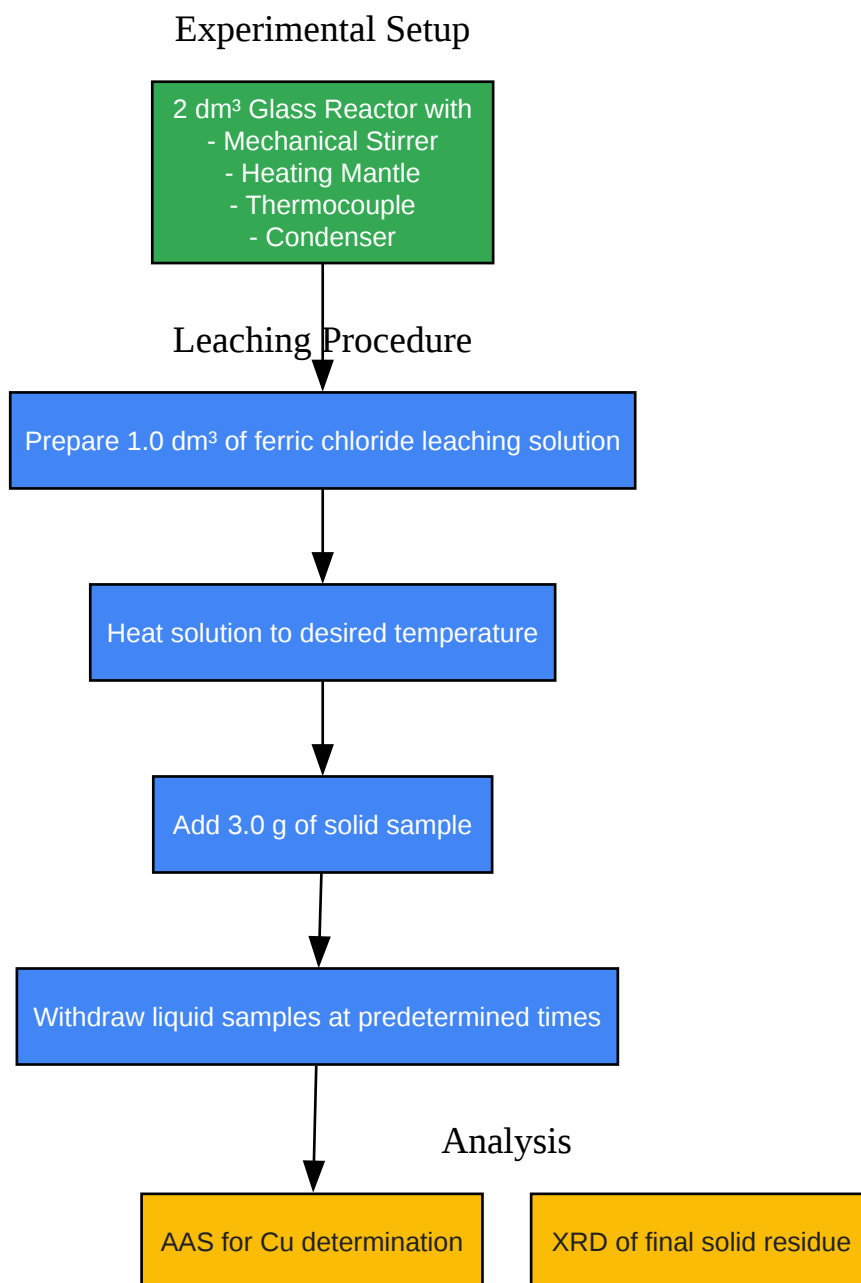
- Mineral Preparation: High-purity **bornite** samples were crushed, ground, and sieved to obtain specific particle size fractions (-355 + 150 μm and -53 + 38 μm).

- **Leaching Procedure:** Leaching experiments were conducted in a batch reactor at constant temperatures of 70°C and 90°C. A sulfuric acid solution was used as the lixiviant, with different oxidants (O_2 , Fe^{3+} , or H_2O_2) introduced to drive the dissolution process.
- **Analysis:** At regular intervals, samples of the pregnant leach solution were withdrawn and analyzed for copper concentration using Atomic Absorption Spectroscopy (AAS). At the conclusion of the experiments, the solid residues were collected, washed, and dried for mineralogical and textural analysis by X-ray Diffraction (XRD), reflective light optical microscopy, and Scanning Electron Microscopy (SEM).^[3]

Covellite Leaching in Ferric/Acid/Chloride Media

This protocol was used to determine the dissolution kinetics of secondary covellite.

Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for covellite leaching experiments.

Methodology

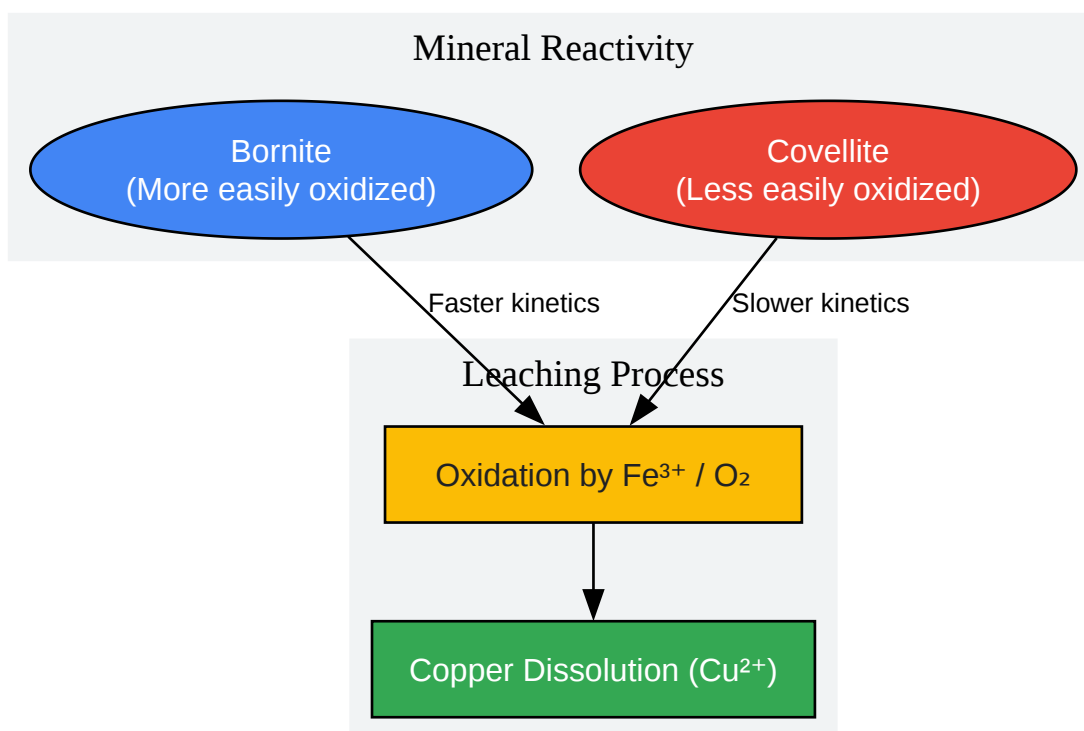
- Reactor Setup: Isothermal batch leaching experiments were performed in a 2 dm³ glass reactor equipped with a variable mechanical stirrer, a heating mantle for temperature control,

a thermocouple, a porous tube for sampling, and a water-cooled condenser to prevent evaporation.

- **Leaching Process:** The reactor was filled with 1.0 dm³ of the ferric chloride leaching solution. The solution was heated to the target temperature. A 3.0 g sample of the solid material was then introduced into the reactor.
- **Sampling and Analysis:** Liquid samples were taken at specific time intervals for the determination of copper concentration by Atomic Absorption Spectroscopy (AAS). After each experiment, the remaining solution was filtered, and the solid residues were washed, dried, and subjected to X-ray Diffraction (XRD) analysis.^[2]

Signaling Pathways and Logical Relationships

The dissolution of **bornite** and covellite is governed by electrochemical principles. The relative ease of oxidation of **bornite** compared to covellite can be understood in the context of their electrochemical potentials.



[Click to download full resolution via product page](#)

Electrochemical reactivity relationship.

Conclusion

In the context of chalcopyrite leaching, **bornite** is a more desirable intermediate product than covellite due to its higher susceptibility to oxidation and consequently faster copper dissolution rates. However, the formation of a passivating covellite layer is a critical factor that can limit the overall efficiency of the process. Therefore, leaching strategies should aim to either prevent the formation of a stable covellite layer or enhance its subsequent dissolution. Further research focusing on a direct comparative study of **bornite** and covellite leaching kinetics under identical, industrially relevant conditions would be highly valuable for the optimization of chalcopyrite hydrometallurgy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journalssystem.com [journalssystem.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- To cite this document: BenchChem. [Bornite vs. Covellite: A Comparative Guide for Chalcopyrite Leaching Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072238#bornite-vs-covellite-as-intermediate-products-in-chalcopyrite-leaching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com